Lipophilicity (XLogP3) Differentiation for Optimized Pharmacokinetic Properties
The target compound, 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, exhibits a computed XLogP3 value of 1.3, representing a balanced lipophilicity profile for potential drug candidates [1]. This value is distinct from related tetrazolyl aniline analogs. For instance, 2-(1H-tetrazol-1-yl)aniline has a lower XLogP3 of 0.8 [2], while the presence of a chloro substituent in 5-Chloro-2-(1H-tetrazol-5-yl)aniline yields a similar but distinct value of 1.1 [3]. This difference of +0.5 and +0.2 XLogP3 units, respectively, is significant for optimizing membrane permeability and oral bioavailability in lead optimization campaigns [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 2-(1H-tetrazol-1-yl)aniline (XLogP3: 0.8); 5-Chloro-2-(1H-tetrazol-5-yl)aniline (XLogP3: 1.1) |
| Quantified Difference | +0.5 (vs. 2-(1H-tetrazol-1-yl)aniline); +0.2 (vs. 5-Chloro-2-(1H-tetrazol-5-yl)aniline) |
| Conditions | Computational prediction (XLogP3 algorithm via PubChem) |
Why This Matters
XLogP3 is a key predictor of a compound's ability to cross cell membranes; a value in the 1-3 range is often optimal for oral bioavailability, making this compound a strategically favorable scaffold compared to more hydrophilic or lipophilic analogs.
- [1] PubChem. (2026). 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (Compound Summary). CID 17723741. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17723741. View Source
- [2] PubChem. (2026). 2-(1H-tetrazol-1-yl)aniline (Compound Summary). CID 17723741. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17723741. View Source
- [3] PubChem. (2026). 5-Chloro-2-(1H-tetrazol-5-yl)aniline (Compound Summary). CID 104673. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/104673. View Source
